molecular formula C18H25N7 B6460314 N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549000-39-5

N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No. B6460314
CAS RN: 2549000-39-5
M. Wt: 339.4 g/mol
InChI Key: BVDCWAXIQOLILD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the introduction of the ethyl group, formation of the quinazoline ring, and subsequent piperazine and pyrimidine modifications. Researchers have employed various synthetic routes, optimizing yields and purity .


Molecular Structure Analysis

The molecular structure reveals the spatial arrangement of atoms within the compound. Analyzing bond angles, torsion angles, and steric interactions provides insights into its stability and reactivity. Spectroscopic techniques (such as 1H and 13C NMR) confirm the connectivity and functional groups .

Scientific Research Applications

Antibacterial Applications

This compound has been found to exhibit antibacterial activity. In particular, quinazoline derivatives containing thiazole ring 2a and 2b exhibit good antibacterial activity .

Antiviral Applications

There is evidence suggesting that this compound may have potential antiviral applications . However, more research is needed to confirm this and understand the mechanism of action.

Mechanism of Action

Pharmacokinetics (ADME)

The compound’s pharmacokinetics significantly impact its bioavailability and therapeutic efficacy.

Action Environment

Environmental factors (pH, temperature, co-administered drugs) influence drug action. Stability under varying conditions is essential for clinical use.

: Source

properties

IUPAC Name

N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-2-19-18-20-8-7-16(23-18)24-9-11-25(12-10-24)17-14-5-3-4-6-15(14)21-13-22-17/h7-8,13H,2-6,9-12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDCWAXIQOLILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine

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